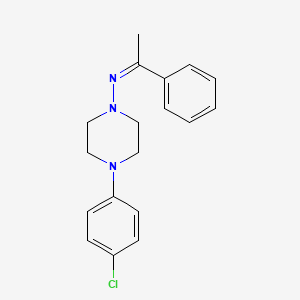![molecular formula C26H22N4O2 B5912247 N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B5912247.png)
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide, commonly known as PPD, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in various fields, including medicine, biotechnology, and material science.
作用機序
PPD exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division. PPD binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting cell division. This mechanism of action is similar to that of other tubulin-binding agents, such as colchicine and vinblastine.
Biochemical and Physiological Effects:
PPD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PPD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPD has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
実験室実験の利点と制限
PPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Its mechanism of action is well-understood, making it a useful tool for studying the role of tubulin in cell division and other cellular processes.
One limitation of PPD is that its mechanism of action is not selective for cancer cells, meaning that it may also affect normal cells. Additionally, PPD has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well-understood.
将来の方向性
There are several future directions for research on PPD. One area of interest is the development of PPD-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the use of PPD as a building block for the synthesis of new materials with unique properties.
Another area of interest is the development of more selective tubulin-binding agents that target cancer cells specifically, reducing the risk of side effects. Additionally, researchers are investigating the use of PPD in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
In conclusion, PPD is a promising compound that has potential applications in medicine, biotechnology, and material science. Its well-understood mechanism of action and ability to inhibit the growth of cancer cells make it a useful tool for scientific research. However, further studies are needed to fully understand its efficacy and safety in vivo and to explore its potential in new areas of research.
合成法
PPD can be synthesized using a multi-step process that involves the reaction of 2-phenyl-4,6-dichloropyrimidine with 4,1-phenylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield PPD. The synthesis of PPD is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
PPD has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PPD has been studied for its potential use in the treatment of cancer and other diseases. PPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In drug discovery, PPD has been used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive target for drug development.
In material science, PPD has been used as a building block for the synthesis of new materials with unique properties. Its ability to form stable complexes with metal ions makes it a useful ligand for the synthesis of metal-organic frameworks (MOFs) and other materials.
特性
IUPAC Name |
N-[4-[6-(4-acetamidophenyl)-2-phenylpyrimidin-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17(31)27-22-12-8-19(9-13-22)24-16-25(20-10-14-23(15-11-20)28-18(2)32)30-26(29-24)21-6-4-3-5-7-21/h3-16H,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCIWKRQRFYEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)

![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)


![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)

![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)

